N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H20N4O/c1-18(12-14-6-3-2-4-7-14)10-5-8-17-15(20)19-11-9-16-13-19/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H,17,20) |
InChI Key |
AKXKWTFXVAFRDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)N1C=CN=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is typically constructed via cyclization reactions. A modified Debus-Radziszewski synthesis is commonly employed, involving the condensation of glyoxal, formaldehyde, and ammonium acetate in acidic conditions. For N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide, the imidazole ring is functionalized at the 1-position with a carboxamide group. This is achieved by substituting one of the ammonia equivalents with a pre-formed carboxamide precursor during cyclization.
Key Reaction Conditions :
Introduction of the Benzyl(methyl)amino Group
The benzyl(methyl)amino-propyl side chain is introduced via nucleophilic substitution. A propyl linker with a terminal amine is first alkylated using benzyl chloride, followed by methylation with methyl iodide.
Stepwise Protocol :
- Alkylation :
- React 3-aminopropanol with benzyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Conditions : 0°C to room temperature, 12 hours.
- Intermediate : N-Benzyl-3-aminopropanol (yield: 85%).
Carboxamide Functionalization
The carboxamide group is introduced via carbodiimide-mediated coupling. The amine-functionalized imidazole intermediate reacts with activated carboxylic acid derivatives.
Procedure :
- Activate the carboxylic acid (e.g., imidazole-1-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM.
- Add the benzyl(methyl)amino-propyl amine derivative dropwise under nitrogen atmosphere.
- Stir at room temperature for 24 hours.
- Purify via column chromatography (silica gel, eluent: DCM/methanol 9:1).
Reaction Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents like toluene improve cyclization yields.
Table 1: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol/water | 80 | 68 |
| DMF | 100 | 72 |
| Toluene | 110 | 58 |
Catalytic Systems
Nickel catalysts outperform palladium in imidazole cyclization due to reduced side reactions. Adding 1,10-phenanthroline as a ligand increases turnover frequency by 40%.
Industrial-Scale Production
Industrial synthesis emphasizes cost-efficiency and reproducibility. Continuous flow reactors enable precise temperature control and reduce reaction times.
Key Parameters :
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
Table 2: Analytical Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 7.4–8.6 ppm (imidazole protons), δ 3.5–4.0 ppm (benzyl CH2) |
| ESI-MS | [M+H]+ at m/z 272.35 |
| HPLC | Retention time: 6.8 minutes (C18 column, acetonitrile/water 70:30) |
Comparative Analysis with Related Compounds
This compound exhibits superior solubility in aqueous buffers compared to its ester analogs. This is attributed to the carboxamide group’s hydrogen-bonding capacity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, methylamine, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .
Scientific Research Applications
N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
N-{3-[Methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide (CAS: 1087788-38-2)
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide (CAS: 93669-29-5)
- Molecular Formula : C₁₃H₁₄BrN₃O
- Key Difference : Substitutes the carboxamide-linked imidazole with a brominated benzamide.
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide)
- Molecular Formula : C₁₅H₁₆Cl₃N₃O₂
- Key Difference: Contains a trichlorophenoxyethyl chain instead of a benzyl(methyl)amino group.
- Significance : Widely used as a fungicide, demonstrating the role of chlorinated aromatic groups in enhancing antimicrobial activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |
|---|---|---|---|
| Target Compound | 272.35 | Benzyl(methyl)amino, imidazole | ~2.5 (estimated) |
| N-{3-[Methyl(phenyl)amino]propyl} | 258.32 | Phenyl(methyl)amino, imidazole | ~2.0 |
| 3-Bromo-N-[3-(imidazolyl)propyl] | 308.17 | Bromobenzamide, imidazole | ~2.0 (XLogP3) |
| Prochloraz | 376.70 | Trichlorophenoxy, imidazole | ~4.0 |
Notes:
- The benzyl group in the target compound increases hydrophobicity compared to phenyl or brominated analogues.
- Prochloraz’s high logP (due to trichlorophenoxy) correlates with its membrane permeability and fungicidal efficacy .
Biological Activity
N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide is a compound with a unique structure that includes an imidazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₄O
- Molecular Weight : 272.35 g/mol
- Core Structure : The compound features a five-membered imidazole ring with two nitrogen atoms, a propyl chain, and a carboxamide functional group. This configuration is crucial for its biological interactions and reactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is often associated with:
- Antimicrobial Activity : Compounds containing imidazole structures have been shown to exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Properties : The presence of the carboxamide group may enhance anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory diseases.
Biological Assays and Findings
Several studies have explored the biological activity of imidazole derivatives, including this compound. Below are some key findings:
Neurodegenerative Disorders
A notable application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Research indicates that compounds with imidazole structures can inhibit the formation of amyloid plaques by reducing Aβ-peptide production, which is critical in Alzheimer's pathology .
Antimicrobial Efficacy
In antimicrobial studies, this compound has shown promise against several pathogens. For instance, it was evaluated using the disc diffusion method, where it demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Critical Parameters | Expected Outcome |
|---|---|---|
| 1H NMR (DMSO-d6) | Benzyl CH2 (δ 3.5–4.0 ppm) | Confirms alkyl chain integrity |
| ESI-MS | [M+H]+ at m/z 342.2 | Validates molecular weight |
| HPLC-UV | Retention time ~8.2 min (C18 column) | Assesses purity (>95%) |
Q. Table 2: Structural Analogs and Modifications
| Analog | Modification | Bioactivity Impact | Reference |
|---|---|---|---|
| 4-Chloro-5-(4-methylphenyl) | Chloro substitution | Increased IMPDH affinity | |
| N-(3-chloro-4-methoxyphenyl) | Methoxy group | Altered logP and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
